7-Bromo-3-chloro-5-fluoroquinolin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives, followed by amination. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation and subsequent amination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced amines, respectively .
Scientific Research Applications
7-Bromo-3-chloro-5-fluoroquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular signaling pathways to exert anticancer effects .
Comparison with Similar Compounds
- 7-Bromo-3-chloroquinolin-2-amine
- 5-Fluoroquinolin-2-amine
- 7-Bromo-5-fluoroquinolin-2-amine
Comparison: Compared to these similar compounds, 7-Bromo-3-chloro-5-fluoroquinolin-2-amine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring. This unique halogenation pattern can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrClFN2 |
---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
7-bromo-3-chloro-5-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrClFN2/c10-4-1-7(12)5-3-6(11)9(13)14-8(5)2-4/h1-3H,(H2,13,14) |
InChI Key |
OWNHZWUZCJRCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=C(N=C21)N)Cl)F)Br |
Origin of Product |
United States |
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